(2E)-2-cyano-3-ethoxybut-2-enamide
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Overview
Description
(2E)-2-cyano-3-ethoxybut-2-enamide is an organic compound with a unique structure that includes a cyano group, an ethoxy group, and an enamide functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-ethoxybut-2-enamide typically involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the enamide structure. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-ethoxybut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the enamide to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(2E)-2-cyano-3-ethoxybut-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-ethoxybut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ethoxy group and the enamide functionality can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-methoxybut-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-2-cyano-3-propoxybut-2-enamide: Similar structure but with a propoxy group instead of an ethoxy group.
(2E)-2-cyano-3-butoxybut-2-enamide: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
(2E)-2-cyano-3-ethoxybut-2-enamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to its analogs. The specific electronic and steric effects of the ethoxy group can lead to differences in reaction rates, binding affinities, and overall chemical behavior.
Properties
CAS No. |
158951-24-7 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(E)-2-cyano-3-ethoxybut-2-enamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-5(2)6(4-8)7(9)10/h3H2,1-2H3,(H2,9,10)/b6-5+ |
InChI Key |
AYUDHSQMQHXPLX-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)N)/C |
Canonical SMILES |
CCOC(=C(C#N)C(=O)N)C |
Origin of Product |
United States |
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